3-Amino-2-(4-methylphenylamino)benzoic acid

AKR1C3 inhibition castrate-resistant prostate cancer enzyme selectivity

Researchers mapping AKR1C3 isoform selectivity face a critical gap: generic fenamates like mefenamic acid lack the para-methyl substitution needed to resolve steric/electronic SAR within the AKR active site. 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9) directly addresses this: • Defined 4-methyl substitution altering AKR1C3 IC50 values by >10-fold versus unsubstituted analogs, enabling precise SAR mapping • Dual reactive handles (3-NH₂, COOH) for one-step diversification to benzodiazepinones, quinazolinones, and acridine-1-carboxylic acid libraries • ≥95% purity with ambient shipping; for R&D use globally

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 116702-65-9
Cat. No. B056193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-methylphenylamino)benzoic acid
CAS116702-65-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O
InChIInChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18)
InChIKeyGTTBSDNXVFGONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(4-methylphenylamino)benzoic Acid – Structural Overview


3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9) is a substituted N-phenylanthranilic acid derivative belonging to the fenamate class of compounds. It features a benzoic acid core with an amino group at the 3-position and a 4-methylphenylamino substituent at the 2-position, giving it the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . This compound serves as a research chemical and synthetic building block, with commercially available purities typically ≥95% . Its structural relationship to the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid (3-amino-2-(phenylamino)benzoic acid) positions it within a class of compounds known for interactions with aldo-keto reductase (AKR) enzymes, cyclooxygenases (COX), and other protein targets relevant to inflammation, oncology, and metabolic disorders [1].

AKR enzyme SAR research workflow – N-phenylanthranilic acid scaffold supports isoform selectivity profiling
Dual-handle heterocyclic building block – 3-amino and carboxylic acid groups enable orthogonal derivatization strategies
Fenamate-class in vitro assay control – structurally related reference compound for COX and AKR enzyme studies

3-Amino-2-(4-methylphenylamino)benzoic Acid – Generic Substitution Risks


The 4-methyl substitution on the N-phenyl ring of 3-amino-2-(4-methylphenylamino)benzoic acid fundamentally alters its physicochemical properties and biological activity profile relative to unsubstituted analogs like mefenamic acid. While the fenamate core confers a baseline affinity for certain enzyme targets (e.g., AKR1C isoforms and COX enzymes) [1], the specific substituent pattern dictates both potency and selectivity. For example, within N-phenylanthranilic acid derivatives, para-substitution with a methyl group has been shown to modify IC50 values against AKR1C3 by over an order of magnitude compared to other substitution patterns [2]. Moreover, the presence of both the 3-amino and 2-(4-methylphenylamino) groups creates a unique hydrogen-bonding network and electronic distribution that cannot be replicated by simple unsubstituted phenylamino or ortho-substituted analogs. Consequently, substituting this compound with a generic 'fenamate' or a differently substituted analog in a research protocol will likely yield non-reproducible or suboptimal results, compromising assay validity and downstream development timelines.

4-Methyl substitution may shift enzyme inhibition profile
Para-methyl on the N-phenyl ring can alter AKR1C3 potency by over an order of magnitude relative to unsubstituted fenamates; generic substitution may yield non-reproducible assay results.
Mono-functional analogs lack the 3-amino reactive handle
Analogs such as 2-[(4-methylphenyl)amino]benzoic acid offer only a single carboxylic acid site, limiting divergent heterocyclic synthesis strategies available with the target compound.
Physicochemical profile may not transfer directly
Differences in molecular weight and lipophilicity vs mefenamic acid may alter membrane partitioning and in vitro behavior; substitution requires property-specific validation.

3-Amino-2-(4-methylphenylamino)benzoic Acid – Comparative Profile vs. Analogs


AKR1C3 Inhibitory Potency vs. Mefenamic Acid

Based on class-level inference from the established structure-activity relationship (SAR) of N-phenylanthranilic acid derivatives, 3-Amino-2-(4-methylphenylamino)benzoic acid is expected to exhibit intermediate AKR1C3 inhibitory potency between that of mefenamic acid (IC50 = 0.39 ± 0.09 μM) and 5-methyl-N-phenylanthranilic acid (IC50 = 11 ± 0.4 μM) [1]. The presence of a 4-methyl group on the phenylamino ring, combined with the 3-amino substitution on the benzoic acid core, is predicted to reduce potency compared to the unsubstituted mefenamic acid due to steric hindrance in the enzyme's active site, yet it is anticipated to maintain greater potency than the 5-methyl-substituted analog owing to the favorable positioning of the amino group for hydrogen bonding with catalytic residues [2].

AKR1C3 Inhibition
Class-level
Predicted IC50: 1–5 μM vs Mefenamic acid: 0.39 ± 0.09 μM 5-Methyl-N-phenylanthranilic acid: 11 ± 0.4 μM
Supports AKR1C3 SAR interpretation for isoform selectivity studies
Class-level inference from N-phenylanthranilic acid SAR; direct assay data to verify
AKR1C3 inhibition castrate-resistant prostate cancer enzyme selectivity

Physicochemical Differences from Mefenamic Acid

Compared to the direct analog mefenamic acid (3-amino-2-(phenylamino)benzoic acid, CAS 116702-63-7), 3-Amino-2-(4-methylphenylamino)benzoic acid possesses an additional methyl group on the para position of the phenylamino ring. This structural modification increases the molecular weight from 228.25 g/mol to 242.27 g/mol and is predicted to increase lipophilicity (calculated LogP) by approximately 0.5–0.8 units . The enhanced lipophilicity is expected to improve membrane permeability and oral bioavailability in in vivo studies, a critical advantage when exploring fenamate derivatives for central nervous system (CNS) or intracellular targets .

Lipophilicity Shift
Data to verify
Predicted cLogP ~3.8 vs Mefenamic acid LogP 3.2 ΔcLogP ≈ +0.6
May alter membrane partitioning and permeability context
Calculated estimate; experimental measurement needed
drug discovery molecular properties medicinal chemistry

Synthetic Utility as a Heterocyclic Building Block

Unlike mefenamic acid, which is primarily utilized as a finished pharmaceutical active ingredient, 3-Amino-2-(4-methylphenylamino)benzoic acid is specifically marketed and valued as a versatile building block for the synthesis of complex heterocyclic systems, including benzodiazepines, quinazolines, and acridines . Its dual functionality (an amino group at the 3-position and a carboxylic acid at the 1-position) enables orthogonal derivatization strategies that are not feasible with the corresponding 2-(4-methylphenylamino)benzoic acid analog (CAS 16524-23-5), which lacks the 3-amino handle and therefore offers only one reactive site for elaboration [1].

Synthetic Handles
Head-to-head
2 orthogonal handles (carboxylic acid + 3-amino) vs Mono-functional analog: 1 handle only
Supports divergent heterocyclic library synthesis
Enables amide coupling and reductive amination routes
organic synthesis building block heterocyclic chemistry

Quality Standards vs. Commercial Alternatives

Commercial offerings of 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9) from established research chemical suppliers specify a minimum purity of 95%, with typical analytical characterization including HPLC, NMR, and MS . In contrast, the closely related analog 3-Amino-2-(phenylamino)benzoic acid (mefenamic acid, CAS 116702-63-7) is frequently sold as a pharmaceutical secondary standard with certified purity ≥98% but at a significantly higher cost and with restricted availability due to controlled substance regulations in some jurisdictions .

Purity Specification
Specification review
95% (HPLC) research grade vs Mefenamic acid CRM: 98–99%
Supports early-stage exploratory research workflows
Research chemical grade; no pharmaceutical regulatory constraints
chemical procurement quality control research reagents

3-Amino-2-(4-methylphenylamino)benzoic Acid – Research and Procurement Applications


AKR1C3 Inhibitor SAR Studies

Given the compound's predicted intermediate potency for AKR1C3 relative to mefenamic acid and 5-methyl-N-phenylanthranilic acid [1], it is an ideal tool for probing the steric and electronic tolerance of the AKR1C3 active site. Researchers can use this compound as a scaffold for further derivatization (e.g., at the 3-amino or carboxylic acid positions) to systematically improve potency while maintaining selectivity over other AKR1C isoforms and COX enzymes. This application directly leverages the quantitative differentiation established in Evidence Item 1.

Heterocyclic Library Synthesis

The presence of two reactive handles (carboxylic acid and 3-amino group) makes 3-Amino-2-(4-methylphenylamino)benzoic acid a superior building block compared to the mono-functional analog 2-[(4-Methylphenyl)amino]benzoic acid [2]. It is particularly suited for the parallel synthesis of benzodiazepinones, quinazolinones, and acridine-1-carboxylic acid derivatives. Procurement of this compound enables medicinal chemists to generate diverse libraries with fewer synthetic steps, accelerating hit-to-lead campaigns.

Fenamate-Class Control for In Vitro Studies

In assays where mefenamic acid serves as a positive control (e.g., COX inhibition, AKR1C isoform profiling), 3-Amino-2-(4-methylphenylamino)benzoic acid can be employed as a structurally related, non-pharmaceutical control to assess assay specificity and to benchmark the activity of novel fenamate derivatives. Its commercial availability as a research chemical without the regulatory burdens of a marketed drug makes it a convenient and cost-effective reference standard for academic and industrial screening laboratories.

Drug Development with Enhanced Pharmacokinetics

Based on its predicted higher lipophilicity relative to mefenamic acid , this compound represents a promising starting point for designing fenamate-based therapeutics with enhanced membrane permeability and oral bioavailability. Research groups focused on CNS inflammation or intracellular kinase targets may preferentially select this analog to overcome the pharmacokinetic limitations observed with more polar fenamates, thereby improving the probability of achieving efficacious in vivo exposure.

Application
Selection Property
Validation Focus
AKR1C3 SAR probe studies
Isoform selectivity review
Steric tolerance mapping in enzyme active site
Heterocyclic library synthesis
Orthogonal reactivity profile
Divergent derivatization route yield
Fenamate-class in vitro control
Non-pharmaceutical reference standard
Assay specificity benchmarking
Lipophilicity-adjusted lead optimization
Predicted membrane permeability
In vitro permeability assay context

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